



Application of c-Met Degraders in Osteosarcoma Preclinical Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma (OS) is the most prevalent primary malignant bone tumor affecting children and adolescents.[1][2] Despite aggressive multimodal therapies, including surgery and chemotherapy, the 5-year survival rate for patients with metastatic or recurrent disease remains below 30%, highlighting the urgent need for novel therapeutic strategies. The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), have been identified as key drivers in osteosarcoma progression, metastasis, and drug resistance.[1][3][4][5] Dysregulation of the HGF/c-Met signaling axis is implicated in the onset and progression of various cancers, making it a promising therapeutic target.[1][2][3][4] While traditional c-Met inhibitors have shown some efficacy, their clinical utility can be limited by acquired resistance.[6]

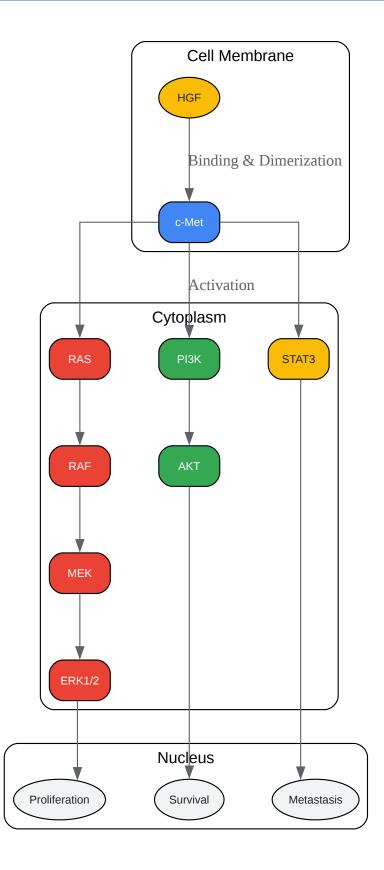
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome the limitations of traditional inhibitors.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7] This approach offers a catalytic mode of action and the potential to eliminate the entire protein, thereby reducing the likelihood of resistance. This document provides detailed application notes and protocols for the preclinical evaluation of c-Met degraders in osteosarcoma models.



c-Met Signaling Pathway in Osteosarcoma

Activation of c-Met by its ligand HGF triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, RAS/MAPK, and STAT signaling cascades, are crucial for cell proliferation, survival, migration, and invasion in osteosarcoma.[8][9] The degradation of c-Met via PROTACs aims to abolish these downstream signals, leading to tumor growth inhibition.









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